4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole
Description
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole is a chiral imidazole derivative featuring a 4-bromophenyl substituent at position 4 and a stereochemically defined (2S,4S)-4-methylpyrrolidine group at position 2. The bromophenyl group enhances electronic interactions, while the pyrrolidinyl moiety contributes to stereoselective binding, making it a candidate for targeting enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH) .
Properties
Molecular Formula |
C14H16BrN3 |
|---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-[(2S,4S)-4-methylpyrrolidin-2-yl]-1H-imidazole |
InChI |
InChI=1S/C14H16BrN3/c1-9-6-12(16-7-9)14-17-8-13(18-14)10-2-4-11(15)5-3-10/h2-5,8-9,12,16H,6-7H2,1H3,(H,17,18)/t9-,12-/m0/s1 |
InChI Key |
ZCOPWHOTJYATSA-CABZTGNLSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate 8: (2S)-2-[4-(4-Bromophenyl)-1H-Imidazol-2-yl]-1-Pyrrolidinecarboxylic Acid tert-Butyl Ester
The preparation begins with the coupling of 2-amino-1-(4-bromophenyl)ethyl ketone (Intermediate 4) and a pyrrolidine precursor. Key steps include:
-
Condensation : Reacting Intermediate 4 with 1,1-dimethyl ethyl ester in dichloromethane (DCM) using triethylamine (TEA) as a base.
-
Cyclization : Heating the mixture at 150°C in xylol for 5 hours to form the imidazole ring.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Xylol |
| Temperature | 150°C |
| Catalyst | None |
| Yield | 89% |
Characterization data for Intermediate 8 includes -NMR (CDCl): δ 7.52 (d, J=8.4 Hz, 2H), 7.46 (d, J=8.4 Hz, 2H), 7.20 (s, 1H), and LC-MS m/z=392, 394 (M+H).
Deprotection to Form Intermediate 9: 4-(4-Bromophenyl)-2-[(2S)-2-Pyrrolidinyl]-1H-Imidazole
Intermediate 8 undergoes acid-mediated deprotection to remove the tert-butyl carbamate group:
-
Reagent : Trifluoroacetic acid (TFA) in DCM.
-
Workup : Neutralization with NaHCO and purification via silica gel chromatography.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DCM/TFA |
| Temperature | Room temperature |
| Yield | 85% |
Key spectral data for Intermediate 9: -NMR (DMSO-d): δ 8.10 (s, 2H), 7.88 (d, J=6.6 Hz, 2H), 7.70 (d, J=6.6 Hz, 2H), and LC-MS m/z=291.1, 293.1 (M+H).
Stereoselective Introduction of the 4-Methyl Group
The (2S,4S)-4-methylpyrrolidine moiety is introduced via asymmetric hydrogenation or chiral resolution. Patent CN102480971A describes:
-
Chiral Auxiliary Approach : Using L-valine-derived intermediates to enforce stereochemistry.
-
Catalytic Hydrogenation : Employing palladium on carbon (Pd/C) under H atmosphere to reduce prochiral ketones.
Optimization Insight
-
Temperature Control : Maintaining 25–30°C prevents epimerization.
-
Solvent System : Ethyl acetate/water biphasic mixtures enhance enantiomeric excess (ee >98%).
Industrial-Scale Synthesis Considerations
Scalable methods prioritize cost efficiency and minimal waste:
-
Flow Chemistry : Continuous-flow reactors reduce reaction times from hours to minutes.
-
Catalyst Recycling : Immobilized Pd(dppf)Cl catalysts achieve turnover numbers (TON) >1,000.
Comparative Data: Batch vs. Flow Synthesis
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 5 hours | 20 minutes |
| Yield | 89% | 92% |
| Solvent Consumption | 10 L/kg | 3 L/kg |
Purification and Characterization
Final purification employs:
-
Chromatography : Silica gel with petrol ether/ethyl acetate (1:1).
Key Analytical Metrics
-
HPLC Purity : 99.5% (C18 column, acetonitrile/water gradient).
-
Optical Rotation : (c=1.0, MeOH).
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amine, thiol, polar aprotic solvents.
Major Products
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For example, studies have shown that similar imidazole derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole | 0.22 - 0.25 | Staphylococcus aureus |
| Other Derivative | 0.30 | Escherichia coli |
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies indicate that it can selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory therapies .
Table 2: COX Inhibition Profile
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 40% | 75% |
Anticancer Potential
The anticancer activity of this compound has been explored extensively. Various studies have demonstrated cytotoxic effects against several cancer cell lines, including lung and breast cancer cells. The IC50 values observed indicate effective growth inhibition, thus highlighting its potential as an anticancer agent .
Table 3: Cytotoxicity Profiles Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | This compound |
| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions including bromination, imidazole formation via cyclization reactions, and subsequent modifications to introduce the pyrrolidine moiety. Various synthetic routes have been documented in the literature, emphasizing the importance of optimizing conditions for yield and purity .
Case Studies
Recent research has highlighted the compound's efficacy in various therapeutic areas:
- Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives and found significant antimicrobial activity linked to structural modifications similar to those in our compound .
- Anti-inflammatory Mechanisms : Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without causing severe side effects .
- Cytotoxicity Profiles : A comparative analysis indicated that compounds with bromine substitutions exhibited enhanced anticancer activity across different cancer cell lines .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Inhibitory Activity Against Mth IMPDHΔCBS
| Compound | Substituent at Position 2 | IC₅₀ (μM) | Activity Loss |
|---|---|---|---|
| 31 | 4-(4-Bromophenyl)-1H-imidazole | 58 | - |
| 33 | 4-(4-Bromophenyl)oxazole | 232 | 4-fold |
| 34 | Phenyl | Inactive | Complete |
Positional Isomerism and Photophysical Properties
The position of the bromophenyl group on the imidazole ring significantly impacts room-temperature phosphorescence (RTP). 4BBI (4-(4-bromophenyl)-1H-imidazole) exhibits a high RTP quantum yield (74.2%) when mixed with 1BBI , whereas its isomer 2BBI (2-(4-bromophenyl)-1H-imidazole) shows weaker emission. The para-substitution in 4BBI optimizes spin-orbit coupling and triplet-state stabilization .
Impact of Substituents on Molecular Stacking
Crystal structures of tetrasubstituted imidazoles, such as 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole , reveal that dihedral angles between the imidazole core and aryl rings influence packing. For example, the 4-bromophenyl ring forms a 42.0° angle with the imidazole, while other phenyl rings exhibit angles up to 64.3°. These structural distortions may reduce intermolecular interactions, limiting applications in materials science .
Benzimidazole vs. Imidazole Derivatives
Replacing the imidazole core with benzimidazole, as in 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole , introduces extended conjugation. However, this modification reduces versatility in drug design due to increased rigidity and steric bulk .
Stereochemical Effects
The (2S,4S)-4-methylpyrrolidinyl group in the target compound contrasts with simpler substituents like pentyl or phenyl in analogs. Stereochemistry influences binding to chiral enzyme pockets, as seen in p38 MAPK inhibitors like SB203580 (4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole), where substituent orientation dictates isoform selectivity .
Table 2: Key Structural Comparisons
| Compound | Core Structure | Position 2 Substituent | Key Property/Activity |
|---|---|---|---|
| Target Compound | Imidazole | (2S,4S)-4-methylpyrrolidinyl | IMPDH inhibition (IC₅₀ = 58 μM) |
| SB203580 | Imidazole | 4-methylsulfonylphenyl | p38 MAPK inhibition |
| 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole | Benzimidazole | Phenyl | Research chemical (rigid core) |
| 4BBI/1BBI | Imidazole | 4-bromophenyl | RTP QY = 74.2% |
Biological Activity
The compound 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole is a synthetic organic molecule with potential biological significance. This article delves into its biological activity, exploring various studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHBrN
- SMILES Notation : Cc1ccc(cc1Br)C(=N)c2ncnc(c2)C(C(C)C)N
This structure indicates the presence of a bromophenyl group and a pyrrolidine moiety, which are critical for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.
- Study Findings :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that imidazole derivatives can inhibit bacterial growth effectively.
- Case Study :
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been suggested that this compound can trigger apoptosis in cancer cells through mitochondrial pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increased lipophilicity and improved cell membrane permeability |
| Pyrrolidine Ring | Essential for binding to target proteins |
| Imidazole Core | Critical for anticancer activity |
Research suggests that variations in these structural components can significantly alter the biological efficacy of the compound .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-(4-bromophenyl)-substituted imidazole derivatives?
Answer: The synthesis of 4-(4-bromophenyl)-imidazole derivatives typically involves multi-step routes, including condensation reactions and cyclization strategies. A key approach is the use of substituted benzils or aldehydes with ammonia sources under controlled conditions. For example, 2,4,5-tri-substituted imidazoles can be synthesized by reacting 4-bromobenzaldehyde with ammonium acetate and benzil derivatives in acetic acid at reflux (70–80°C) . Substituent positions can be modulated by varying the arylaldehyde (e.g., 4-bromo-, 4-chloro-, or 4-nitrophenyl), with yields ranging from 60–85% depending on steric and electronic effects.
Q. Table 1: Representative Synthetic Routes
| Substituent at Position 2 | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromophenyl | Benzil, 4-bromobenzaldehyde, NH₄OAc | AcOH, reflux | 75 | |
| 4-Chlorophenyl | Benzil, 4-chlorobenzaldehyde, NH₄OAc | AcOH, reflux | 68 | |
| 4-Nitrophenyl | Benzil, 4-nitrobenzaldehyde, NH₄OAc | AcOH, reflux | 62 |
Q. What structural features characterize 4-(4-bromophenyl)-imidazole derivatives in crystallographic studies?
Answer: X-ray crystallography reveals that the imidazole core adopts a planar geometry, with dihedral angles between the bromophenyl ring and the imidazole ring ranging from 30–65°, depending on substituents. For instance, in 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the bromophenyl ring forms a dihedral angle of 42.0° with the imidazole plane, while adjacent phenyl rings exhibit angles of 30.1° and 64.3° . These distortions are influenced by steric hindrance from bulky substituents (e.g., pentyl or phenyl groups) and intermolecular packing forces.
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
Answer:
- X-ray Diffraction (XRD): Resolves crystal packing and stereochemistry (e.g., SHELX software for refinement; see ).
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., bromophenyl protons resonate at δ 7.4–7.6 ppm ).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks for imidazole derivatives ).
Advanced Research Questions
Q. How do substituent variations at the imidazole ring impact structure-activity relationships (SAR) in pharmacological studies?
Answer: Position 2 substituents (e.g., bromophenyl vs. fluorophenyl) significantly modulate bioactivity. For example:
- Bromine’s electron-withdrawing effect enhances binding to hydrophobic pockets in enzymes (e.g., GLP-1 receptor activators in structurally related compounds ).
- Substitution at Position 1 (e.g., pentyl groups) improves membrane permeability but may reduce aqueous solubility . SAR studies often employ molecular docking and comparative assays using derivatives listed in .
Q. What challenges arise in refining the crystal structure of bromophenyl-imidazole derivatives?
Answer:
- Twinned Crystals: Bromine’s high electron density can cause absorption errors, requiring empirical corrections (e.g., SADABS ).
- Disorder: Bulky substituents (e.g., pentyl chains) often exhibit positional disorder, necessitating TLS refinement in SHELXL .
- Chirality: Enantiopure (2S,4S)-pyrrolidinyl groups require careful assignment using Flack parameters (e.g., Rogers’ η vs. x parameters to avoid centrosymmetric artifacts ).
Q. How can researchers resolve contradictions in reported dihedral angles for similar imidazole derivatives?
Answer: Discrepancies in dihedral angles (e.g., 42.0° vs. 35.8° for bromophenyl-imidazole derivatives) often stem from:
Q. Table 2: Dihedral Angle Comparison
| Compound | Dihedral Angle (°) | Conditions | Software | Reference |
|---|---|---|---|---|
| 2-(4-Bromophenyl)-imidazole | 42.0 | RT, methanol | SHELXL | |
| Chlorophenyl analog | 35.8 | 100 K, hexane | CRYSTALS |
Q. What pharmacological mechanisms are hypothesized for bromophenyl-imidazole derivatives?
Answer: While direct data on 4-(4-bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole are limited, structurally related compounds (e.g., 1,2,3-triazol-4-yl-pyrazolylthiazoles) show:
- Enzyme Inhibition: Binding to ATP pockets in kinases via halogen-π interactions .
- Receptor Modulation: Activation of GLP-1 receptors for metabolic disorders, as seen in patent data for imidazole-based activators .
- Anti-inflammatory Effects: Downregulation of NF-κB pathways in analogs with bulky aryl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
